molecular formula C16H21NO8 B12430303 N-Acetyltyramine Glucuronide-d3

N-Acetyltyramine Glucuronide-d3

Cat. No.: B12430303
M. Wt: 358.36 g/mol
InChI Key: DDAQSNRNVPNZJX-XDOKUOKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyltyramine Glucuronide-d3 is a deuterium-labeled derivative of N-Acetyltyramine Glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracking and quantification during various analytical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyltyramine Glucuronide-d3 involves the deuteration of N-Acetyltyramine GlucuronideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the consistent production of the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyltyramine Glucuronide-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Acetyltyramine Glucuronide-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetyltyramine Glucuronide-d3 involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using mass spectrometry and other analytical techniques. This enables researchers to study the pharmacokinetics and metabolic pathways of drugs, providing valuable insights into their behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyltyramine Glucuronide-d3 include other deuterium-labeled derivatives such as:

  • Deuterated N-Acetyltyramine
  • Deuterated Glucuronides of other amines

Uniqueness

The uniqueness of this compound lies in its specific structure and isotopic labeling, which allows for precise tracking and quantification in scientific research. Its stability and incorporation of deuterium make it a valuable tool in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C16H21NO8

Molecular Weight

358.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-[(2,2,2-trideuterioacetyl)amino]ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i1D3

InChI Key

DDAQSNRNVPNZJX-XDOKUOKQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.